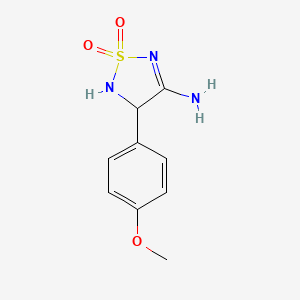

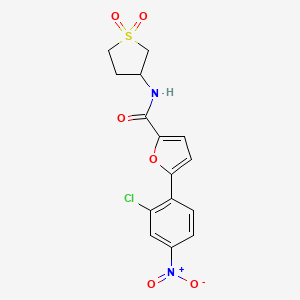

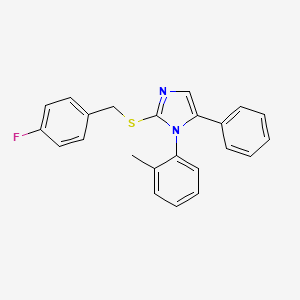

![molecular formula C23H20N2O4S2 B3014440 N-苄基-N-(5-甲氧基苯并[d]噻唑-2-基)-4-(甲磺酰基)苯甲酰胺 CAS No. 941877-97-0](/img/structure/B3014440.png)

N-苄基-N-(5-甲氧基苯并[d]噻唑-2-基)-4-(甲磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide" is a benzamide derivative that is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural motifs and functionalities, such as sulfonamide groups, methoxy substituents, and thiazole rings, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate benzoic acid derivatives with amines or the reaction of substituted benzenes with sulfonyl chlorides or other sulfonating agents. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity has been described, highlighting the importance of the 2-aminobenzimidazole group for potency . Similarly, the synthesis of N-substituted imidazolylbenzamides indicates that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by the presence of a benzamide core with various substituents that can influence the compound's properties and interactions. For example, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives has been studied to understand the role of methyl functionality and non-covalent interactions in gelation behavior . Similarly, the crystal structures of other benzamide derivatives have been analyzed to reveal inter- and intramolecular hydrogen bonding patterns .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. For example, the presence of a methoxy group can influence the electronic properties of the benzamide ring and affect its reactivity. Schiff base formation, as seen in the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, is one type of reaction that benzamide derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of a methylsulfonyl group can confer Class III antiarrhythmic activity, as seen in certain benzamides . The introduction of a thiazole ring can lead to the formation of supramolecular gelators, with the methyl functionality playing a crucial role in gelation behavior . Additionally, the presence of substituents like chloro and methoxy groups can affect the toxicity of the compounds against bacteria .

科学研究应用

抗真菌潜力

N-苄基-N-(5-甲氧基苯并[d]噻唑-2-基)-4-(甲磺酰基)苯甲酰胺在抗真菌应用中显示出前景。一项研究表明,类似的苯甲酰胺衍生物表现出显着的抗真菌活性,突出了它们在解决真菌感染中的潜力 (Narayana 等人,2004)。

抗癌特性

该化合物及其衍生物已被探索其抗癌特性。研究表明,某些苯甲酰胺衍生物对各种癌细胞系表现出中等到优异的抗癌活性,表明癌症治疗有希望 (Ravinaik 等人,2021)。

光动力疗法应用

该化合物在癌症治疗的光动力疗法中具有潜在用途。研究表明,类似的苯甲酰胺衍生物,特别是参与光动力疗法的衍生物,在治疗癌症方面显示出有希望的结果 (Pişkin 等人,2020)。

抗糖尿病剂

苯甲酰胺衍生物已被确定为潜在的抗糖尿病剂。研究指出,某些 3-取代苄基噻唑烷二酮-2,4-二酮作为抗高血糖剂表现出显着的活性 (Nomura 等人,1999)。

阿尔茨海默病治疗

在神经退行性疾病的背景下,已发现苯甲酰胺衍生物可抑制组蛋白脱乙酰酶,这可能有利于治疗阿尔茨海默病等疾病 (Lee 等人,2018)。

抗菌活性

该化合物的衍生物表现出显着的抗菌活性。例如,内生链霉菌衍生的苯甲酰胺显示出相当大的抗菌潜力,表明它们可用于对抗各种微生物感染 (Yang 等人,2015)。

Ⅲ类抗心律失常活性

苯甲酰胺衍生物已显示出 Ⅲ 类抗心律失常活性,表明它们在心血管治疗中的潜在用途 (Ellingboe 等人,1992)。

超分子凝胶剂

N-苄基-N-(5-甲氧基苯并[d]噻唑-2-基)-4-(甲磺酰基)苯甲酰胺衍生物已被探索其作为超分子凝胶剂的作用,这在材料科学和药物递送系统中可以有许多应用 (Yadav 和 Ballabh,2020)。

硬脂酰辅酶 A 去饱和酶-1 抑制

这些化合物已被研究其对硬脂酰辅酶 A 去饱和酶-1 的抑制作用,硬脂酰辅酶 A 去饱和酶-1 是一种与代谢紊乱有关的酶,使其与肥胖和糖尿病等疾病的治疗相关 (Uto 等人,2009)。

作用机制

Target of Action

Similar compounds have been found to interact with mercury (ii) ions and enzymes responsible for the breakdown of acetylcholine .

Mode of Action

Similar compounds have been found to form a coordination complex with mercury (ii) ions, causing a shift in the compound’s uv absorption peak .

Biochemical Pathways

Similar compounds have been found to inhibit enzymes responsible for the breakdown of acetylcholine , which could potentially affect cholinergic signaling pathways.

Result of Action

Similar compounds have been found to cause a shift in uv absorption peak upon interaction with mercury (ii) ions , indicating a potential change in the compound’s optical properties.

Action Environment

Similar compounds have been found to have their excited state intramolecular proton transfer (esipt) reaction gradually inhibited by increasing solvent polarity .

属性

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S2/c1-29-18-10-13-21-20(14-18)24-23(30-21)25(15-16-6-4-3-5-7-16)22(26)17-8-11-19(12-9-17)31(2,27)28/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEDRXFGFLXXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

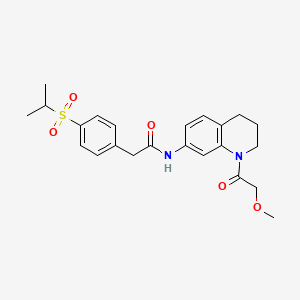

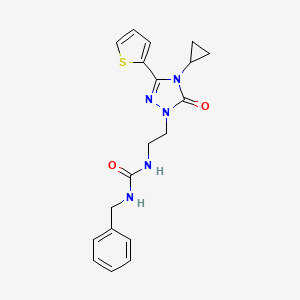

![1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B3014359.png)

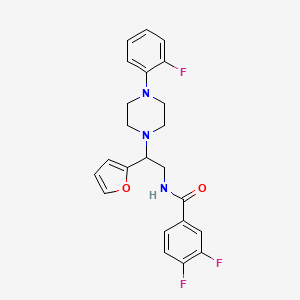

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

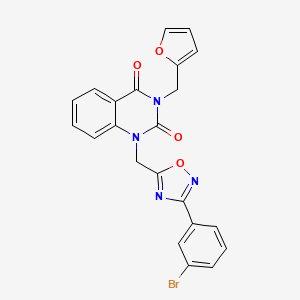

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

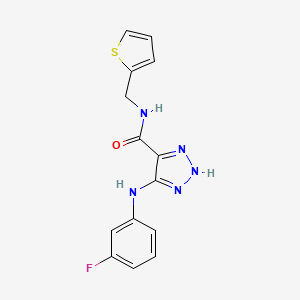

![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)